Sodium metasilicate nonahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

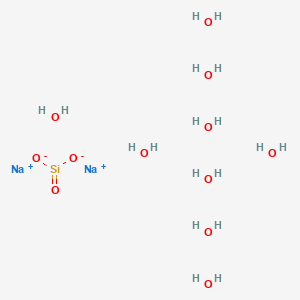

Sodium metasilicate nonahydrate is a chemical compound with the formula

Na2SiO3⋅9H2O

. It is a hydrated form of sodium metasilicate, appearing as white crystalline powder. This compound is known for its high solubility in water, forming an alkaline solution. It is widely used in various industrial and scientific applications due to its unique chemical properties.Mecanismo De Acción

Target of Action

Sodium metasilicate nonahydrate is an ionic compound consisting of sodium cations (Na+) and the polymeric metasilicate anions . It primarily targets both metal and non-metal surfaces . In the context of biological systems, it has been used as a trace element additive in cell culture mediums .

Mode of Action

This compound interacts with its targets by providing both silica and alkalinity . The silica part of the compound gives it corrosion-inhibiting properties that help protect surfaces . When it reacts with acids, it produces silica gel . In cell culture mediums, it likely contributes necessary trace elements for cell growth and function .

Biochemical Pathways

In plant cell culture, silicon has been reported to effectively manage some pests and diseases . The inhibition of disease development was closely correlated with silicon concentrations .

Pharmacokinetics

It is known to be soluble in water, which could influence its bioavailability .

Result of Action

The primary result of this compound’s action is the protection of surfaces. In the context of corrosion inhibition, it forms a protective layer on metal and non-metal surfaces . In biological systems, it can contribute to the management of pests and diseases .

Action Environment

The action of this compound can be influenced by environmental factors. Its solubility in water suggests that its action, efficacy, and stability could be affected by the presence and concentration of water . Additionally, its reactivity with acids to form silica gel indicates that the pH of the environment could also play a role .

Análisis Bioquímico

. It is an ionic compound consisting of sodium cations and the polymeric metasilicate anions . .

Biochemical Properties

It is known to show excellent pH-regulating capacity, efficient detergency, effective corrosion inhibition, good dispersing- and amazing cooling properties .

Cellular Effects

It is known that Sodium metasilicate nonahydrate can influence cell function due to its pH-regulating capacity .

Molecular Mechanism

It is known that this compound can interact with biomolecules due to its ionic nature .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound .

Dosage Effects in Animal Models

It is known that this compound can be excreted in the urine and feces of guinea pigs .

Metabolic Pathways

It is known that this compound can interact with enzymes due to its ionic nature .

Transport and Distribution

It is known that this compound can be transported due to its solubility in water .

Subcellular Localization

It is known that this compound can be localized due to its solubility in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium metasilicate nonahydrate can be synthesized by reacting sodium carbonate (Na$_2$CO$_3$) with silicon dioxide (SiO$_2$) under high temperature and pressure. The reaction typically follows this equation:

Na2CO3+SiO2→Na2SiO3+CO2

Industrial Production Methods: In industrial settings, this compound is produced by dissolving solid sodium silicate in water, followed by crystallization. The process involves:

Dissolution: Sodium silicate is dissolved in water at elevated temperatures.

Crystallization: The solution is then cooled to allow the formation of this compound crystals.

Separation and Drying: The crystals are separated from the solution and dried to obtain the final product

Types of Reactions:

- this compound undergoes hydrolysis in water, forming silicic acid and sodium hydroxide.

Hydrolysis: Na2SiO3⋅9H2O+H2O→H2SiO3+2NaOH

It reacts with acids to form silicic acid and corresponding sodium salts.Neutralization: Na2SiO3+2HCl→H2SiO3+2NaCl

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H$_2$SO$_4$).

Bases: Sodium hydroxide (NaOH).

Major Products:

Silicic Acid: Formed during hydrolysis and neutralization reactions.

Sodium Salts: Such as sodium chloride (NaCl) when reacting with hydrochloric acid.

Aplicaciones Científicas De Investigación

Sodium metasilicate nonahydrate has diverse applications in scientific research:

Chemistry: Used as a source of silica in the synthesis of zeolites and other silicate-based materials.

Biology: Employed in the preparation of buffer solutions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form gels.

Comparación Con Compuestos Similares

Sodium Silicate (Water Glass): Na2SiO3

Sodium Orthosilicate: Na4SiO4

Sodium Disilicate: Na2Si2O5

Uniqueness: Sodium metasilicate nonahydrate is unique due to its high hydration level, which imparts distinct solubility and reactivity characteristics. Compared to other sodium silicates, it forms more stable and concentrated alkaline solutions, making it particularly effective in applications requiring strong cleaning and emulsifying properties .

Propiedades

Número CAS |

13517-24-3 |

|---|---|

Fórmula molecular |

H4NaO4Si |

Peso molecular |

119.10 g/mol |

Nombre IUPAC |

disodium;dioxido(oxo)silane;nonahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

Clave InChI |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

SMILES canónico |

O.O[Si](=O)O.[Na] |

Key on ui other cas no. |

13517-24-3 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

monosodium metasilicate sodium metasilicate sodium metasilicate nonahydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.